
(3-Fluorofuran-2-yl)(o-tolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorofuran-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound features a furan ring substituted with a fluorine atom at the 3-position and a tolyl group at the 2-position, connected to a methanol group.
Méthodes De Préparation
The synthesis of (3-Fluorofuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorofuran with o-tolualdehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3-Fluorofuran-2-yl)(o-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(3-Fluorofuran-2-yl)(o-tolyl)methanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving furan derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (3-Fluorofuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The furan ring and fluorine atom play crucial roles in its binding affinity and specificity, while the tolyl group influences its overall chemical reactivity and stability .
Comparaison Avec Des Composés Similaires
(3-Fluorofuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds, such as:
(3-Fluorofuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Propriétés
Formule moléculaire |
C12H11FO2 |
|---|---|
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
(3-fluorofuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
Clé InChI |
HVQDJRKQPIKMDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=C(C=CO2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


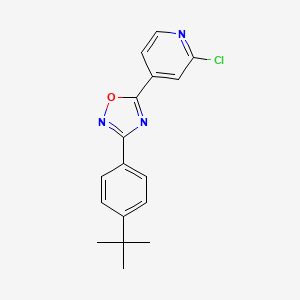


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
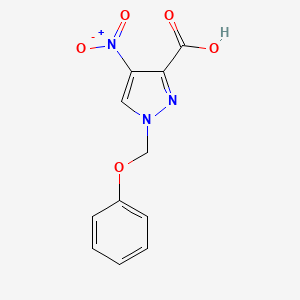
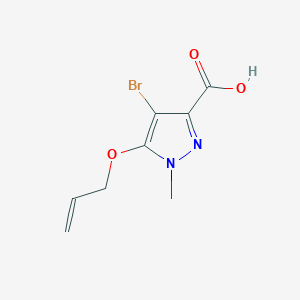

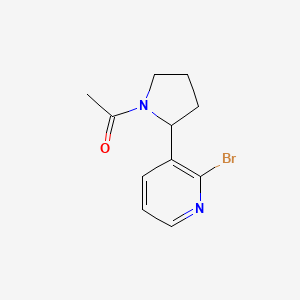

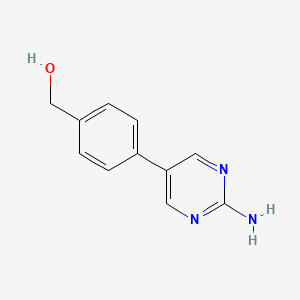

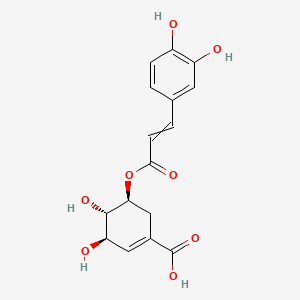
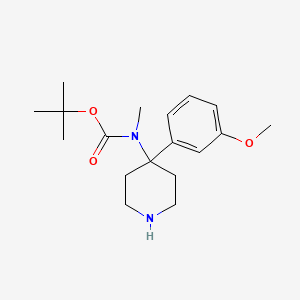
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)
